1-(bromodifluoromethyl)-5-iodo-1H-pyrazole
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Overview
Description
1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with bromodifluoromethyl and iodine groups, which impart unique chemical properties. The presence of both bromine and iodine atoms makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(bromodifluoromethyl)-5-iodo-1H-pyrazole typically involves the introduction of bromodifluoromethyl and iodine groups onto a pyrazole ring. One common method includes the reaction of 1H-pyrazole with bromodifluoromethylating agents and iodine sources under controlled conditions. For instance, the use of dibromodifluoromethane (CF2Br2) in the presence of a catalyst such as eosin Y under visible light can facilitate the selective hydrobromodifluoromethylation of alkenes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The iodine atom on the pyrazole ring makes it suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents and the pyrazole ring itself.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Medicine: Its potential as a precursor for drug development is significant, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the agrochemical industry for the synthesis of pesticides and herbicides, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-5-iodo-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl and iodine substituents. These groups can form covalent bonds with target molecules, altering their function. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues .
Comparison with Similar Compounds
1-(Bromodifluoromethyl)-5-iodo-1H-pyrazole can be compared with other similar compounds such as:
1-(Chlorodifluoromethyl)-5-iodo-1H-pyrazole: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
1-(Trifluoromethyl)-5-iodo-1H-pyrazole: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity compared to the bromodifluoromethyl group.
The uniqueness of this compound lies in its combination of bromodifluoromethyl and iodine groups, which provide a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Properties
CAS No. |
2763756-69-8 |
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Molecular Formula |
C4H2BrF2IN2 |
Molecular Weight |
322.9 |
Purity |
95 |
Origin of Product |
United States |
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